Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride
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Overview
Description
Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride is an organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride typically involves multiple steps. One common method includes the protection of amines using tert-butyl carbamate (Boc) groups, followed by amidation reactions. The reaction conditions often involve the use of reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate isocyanate intermediates, which then react with Grignard reagents to produce the desired amides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butanesulfinamide
- tert-Butyl 4-[(E)-2-(4-methylphenyl)ethenyl]phenylcarbamate
Uniqueness
Tert-butyl2-(aminomethyl)-4-methylpentanoatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H24ClNO2 |
---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-8(2)6-9(7-12)10(13)14-11(3,4)5;/h8-9H,6-7,12H2,1-5H3;1H |
InChI Key |
XZOUCRQNTYMJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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